18beta-Olean-12-ene-3beta,30-diol-3-O-beta-D-glucopyranosyl(1-2)beta-D-glucopyranoside
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Overview
Description
18beta-Olean-12-ene-3beta,30-diol-3-O-beta-D-glucopyranosyl(1-2)beta-D-glucopyranoside is a triterpenoid saponin derived from oleanolic acid. This compound is isolated from the roots of Pulsatilla chinensis and exhibits significant antineoplastic activity . It is a tetrasaccharide derivative of oleanolic acid, which is a pentacyclic triterpene widely found in various plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 18beta-Olean-12-ene-3beta,30-diol-3-O-beta-D-glucopyranosyl(1-2)beta-D-glucopyranoside involves multiple steps, starting from oleanolic acid. The process includes glycosylation reactions where glucopyranosyl groups are attached to the oleanolic acid backbone under specific conditions . The reaction conditions typically involve the use of glycosyl donors and acceptors, along with catalysts to facilitate the glycosylation process .
Industrial Production Methods
Industrial production of this compound is generally achieved through extraction from natural sources, such as the roots of Pulsatilla chinensis. The extraction process involves solvent extraction, followed by purification steps like chromatography to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
18beta-Olean-12-ene-3beta,30-diol-3-O-beta-D-glucopyranosyl(1-2)beta-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups attached to the oleanolic acid backbone .
Scientific Research Applications
18beta-Olean-12-ene-3beta,30-diol-3-O-beta-D-glucopyranosyl(1-2)beta-D-glucopyranoside has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 18beta-Olean-12-ene-3beta,30-diol-3-O-beta-D-glucopyranosyl(1-2)beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting the proliferation of neoplastic cells, possibly through the modulation of signaling pathways involved in cell growth and apoptosis . The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with key enzymes and receptors involved in cancer cell metabolism .
Comparison with Similar Compounds
Similar Compounds
Ursolic Acid: An isomer of oleanolic acid with similar biological activities.
Betulinic Acid: Another triterpenoid with antineoplastic properties.
Uniqueness
This compound is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability compared to its aglycone counterparts . This unique structure contributes to its potent antineoplastic activity and makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
134250-17-2 |
---|---|
Molecular Formula |
C42H70O12 |
Molecular Weight |
767.0 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bR)-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H70O12/c1-37(2)26-10-13-42(7)27(9-8-22-23-18-38(3,21-45)14-15-39(23,4)16-17-41(22,42)6)40(26,5)12-11-28(37)53-36-34(32(49)30(47)25(20-44)52-36)54-35-33(50)31(48)29(46)24(19-43)51-35/h8,23-36,43-50H,9-21H2,1-7H3/t23-,24+,25+,26-,27+,28-,29+,30+,31-,32-,33+,34+,35-,36+,38-,39+,40-,41+,42+/m0/s1 |
InChI Key |
QLHJFKCTLQQACH-OJMHWDRPSA-N |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)(C)CO |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C)CC=C6C3(CCC7(C6CC(CC7)(C)CO)C)C)C)C |
Origin of Product |
United States |
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